molecular formula C14H10O3 B2723411 methyl dibenzo[b,d]furan-2-carboxylate CAS No. 58841-72-8

methyl dibenzo[b,d]furan-2-carboxylate

Cat. No.: B2723411
CAS No.: 58841-72-8
M. Wt: 226.231
InChI Key: QSQTUIVYNKZDHU-UHFFFAOYSA-N
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Description

methyl dibenzo[b,d]furan-2-carboxylate is a chemical compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl dibenzo[b,d]furan-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then methylated to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: methyl dibenzo[b,d]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

methyl dibenzo[b,d]furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl dibenzo[b,d]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interfere with bacterial cell wall synthesis, leading to its antibacterial effects .

Comparison with Similar Compounds

Uniqueness: methyl dibenzo[b,d]furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other benzofuran derivatives .

Biological Activity

Methyl dibenzo[b,d]furan-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

This compound belongs to the dibenzofuran family, which is characterized by a fused benzene and furan ring system. The synthesis of dibenzofuran derivatives typically involves various methods, including cyclization reactions and heteroannulation processes. For instance, one-pot synthesis strategies have been developed to streamline the production of such compounds, often utilizing acid catalysis to achieve high yields efficiently .

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an anticancer agent and its activity against various pathogens, including Mycobacterium tuberculosis. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

  • Kinase Inhibition : Research indicates that derivatives of dibenzofuran can act as potent inhibitors of specific kinases involved in cancer progression. For example, compounds derived from this compound have shown inhibitory activity against Pim kinases, which are implicated in acute myeloid leukemia (AML). In vitro studies demonstrated that certain derivatives possess low micromolar IC50 values against cancer cell lines expressing high levels of these kinases .
  • Structure-Activity Relationship (SAR) : The incorporation of hydroxyl groups at specific positions on the dibenzofuran scaffold enhances binding affinity to kinase targets. Compounds with 1,3-dihydroxy substitutions exhibited significant antiproliferative activities across multiple cancer cell lines .

Antimycobacterial Activity

This compound and its analogs have also been evaluated for their antimycobacterial properties. Notably, several synthesized derivatives were tested against Mycobacterium tuberculosis H37Rv, revealing promising results:

  • Minimum Inhibitory Concentration (MIC) : Among the tested compounds, some exhibited MIC values as low as 3.13 μg/mL, indicating strong activity against tuberculosis .

Case Study 1: Anticancer Properties

A study focused on the synthesis of various dibenzofuran derivatives highlighted their potential as anticancer agents through kinase inhibition. The lead compound demonstrated significant selectivity and potency against Pim-1 and CLK1 kinases, with IC50 values in the nanomolar range .

CompoundTarget KinaseIC50 (µM)
Lead CompoundPim-10.004
Lead CompoundCLK10.008

Case Study 2: Antimycobacterial Activity

In another investigation, a series of pyranoquinoline analogues derived from this compound were assessed for their antimycobacterial activity. The most active compounds displayed MIC values significantly lower than those of standard treatments, suggesting potential for further development as therapeutic agents against tuberculosis .

CompoundMIC (µg/mL)
4f3.13
5f3.13

Properties

IUPAC Name

methyl dibenzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQTUIVYNKZDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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